molecular formula C11H14O4 B13594452 Methyl 2-(4-ethoxyphenyl)-2-hydroxyacetate

Methyl 2-(4-ethoxyphenyl)-2-hydroxyacetate

Cat. No.: B13594452
M. Wt: 210.23 g/mol
InChI Key: CMHJFNACOFMKOS-UHFFFAOYSA-N
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Description

Methyl 2-(4-ethoxyphenyl)-2-hydroxyacetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a hydroxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-ethoxyphenyl)-2-hydroxyacetate typically involves the esterification of 4-ethoxyphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-ethoxyphenyl)-2-hydroxyacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 2-(4-ethoxyphenyl)-2-oxoacetate.

    Reduction: Formation of 2-(4-ethoxyphenyl)-2-hydroxyethanol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-ethoxyphenyl)-2-hydroxyacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers.

Mechanism of Action

The mechanism of action of Methyl 2-(4-ethoxyphenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and targets can vary depending on the specific application and the biological context in which it is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-methoxyphenyl)-2-hydroxyacetate: Similar structure but with a methoxy group instead of an ethoxy group.

    Ethyl 2-(4-ethoxyphenyl)-2-hydroxyacetate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 2-(4-ethoxyphenyl)-2-hydroxyacetate is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

methyl 2-(4-ethoxyphenyl)-2-hydroxyacetate

InChI

InChI=1S/C11H14O4/c1-3-15-9-6-4-8(5-7-9)10(12)11(13)14-2/h4-7,10,12H,3H2,1-2H3

InChI Key

CMHJFNACOFMKOS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(C(=O)OC)O

Origin of Product

United States

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